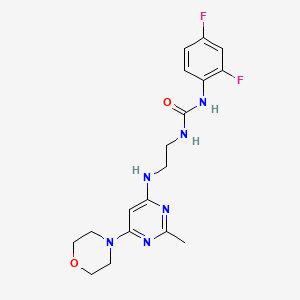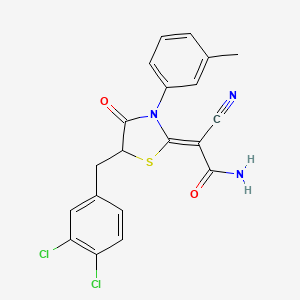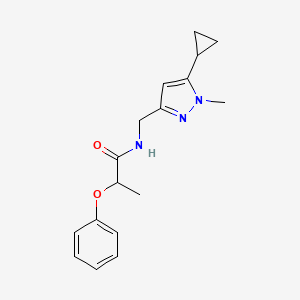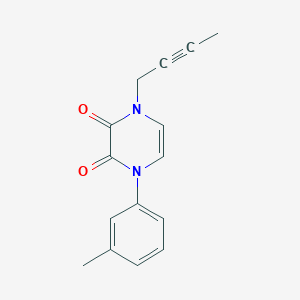![molecular formula C16H16N2O3S B2568996 N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide CAS No. 1795299-60-3](/img/structure/B2568996.png)
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline core linked to a furan ring through a propyl chain, with a sulfonamide group attached to the quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of furan with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Furanones and quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)propan-2-yl]quinoline-8-sulfonamide: Similar structure but with the furan ring in a different position.
N-[1-(thiophen-3-yl)propan-2-yl]quinoline-8-sulfonamide: Contains a thiophene ring instead of a furan ring.
N-[1-(pyridin-3-yl)propan-2-yl]quinoline-8-sulfonamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This positioning can enhance its potential as a therapeutic agent or material precursor .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12(10-13-7-9-21-11-13)18-22(19,20)15-6-2-4-14-5-3-8-17-16(14)15/h2-9,11-12,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERNPZUCGCNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)
![1-{8-[2-(2-chlorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2568916.png)
![N-[(furan-2-yl)methyl]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2568917.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)

![4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2568929.png)


![2-(4-ethoxyphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2568933.png)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2568936.png)
